molecular formula C26H26N2O3 B404129 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

Cat. No.: B404129
M. Wt: 414.5g/mol
InChI Key: AEJJVMVGQDMTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzooxazole core, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzooxazole core One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzooxazole core, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzooxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The benzooxazole core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide stands out due to its unique combination of a benzooxazole core with tert-butyl and ethoxybenzamide groups. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C26H26N2O3/c1-5-30-21-13-8-17(9-14-21)24(29)27-20-12-15-23-22(16-20)28-25(31-23)18-6-10-19(11-7-18)26(2,3)4/h6-16H,5H2,1-4H3,(H,27,29)

InChI Key

AEJJVMVGQDMTAW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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